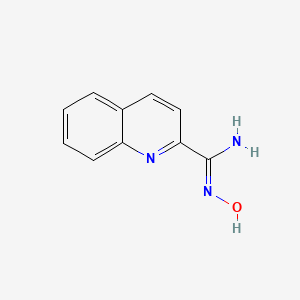

N'-hydroxyquinoline-2-carboximidamide

Description

N'-Hydroxyquinoline-2-carboximidamide is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxy group (-OH) and a carboximidamide moiety (-C(=NH)NH₂). This structure confers unique chemical properties, making it valuable in medicinal chemistry and materials science. It is synthesized via condensation reactions, such as those involving hydroxylamine and carboxylic acid derivatives in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) . Its applications include imaging α-synuclein aggregates in neurodegenerative diseases like Parkinson’s, where its derivatives exhibit binding affinity to fibrillar structures .

Properties

CAS No. |

72081-99-3 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N'-hydroxyquinoline-2-carboximidamide |

InChI |

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) |

InChI Key |

DEQWPCQMOAQNTF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N\O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxyquinoline-2-carboximidamide typically involves the reaction of quinoline-2-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-hydroxyquinoline-2-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxyquinoline-2-carboximidamide undergoes various chemical reactions, including:

Substitution: Substitution reactions can introduce different substituents onto the quinoline ring, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboximidamide derivatives with different oxidation states, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

N’-hydroxyquinoline-2-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N’-hydroxyquinoline-2-carboximidamide exerts its effects involves binding to DNA-dependent RNA polymerase, thereby inhibiting transcription and replication . This action disrupts the synthesis of RNA, leading to the inhibition of protein synthesis and cell growth . The compound’s molecular targets include the active sites of RNA polymerase, where it forms stable complexes that prevent the enzyme from functioning properly .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N'-hydroxyquinoline-2-carboximidamide and related compounds:

Q & A

Q. What experimental conditions are critical for optimizing the synthesis of N'-hydroxyquinoline-2-carboximidamide, and how can by-product formation be minimized?

Methodological Answer:

- Reaction Optimization : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of precursor to hydroxylamine derivatives) and inert atmospheres (N₂/Ar) to prevent oxidation .

- By-Product Mitigation : Employ gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to monitor intermediates. Adjust pH (<7) to suppress hydrolysis pathways .

- Validation : Cross-reference synthesized products with spectral libraries (e.g., NIST Chemistry WebBook) for purity confirmation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR (500 MHz, DMSO-d₆) to resolve imidamide proton signals (~10-12 ppm) and quinoline backbone carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1) and fragmentation patterns .

- X-ray Crystallography : For structural validation, refine data using SHELXL (monoclinic P2₁/c space group) with R-factor <5% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25 guidelines) .

- Ventilation : Perform reactions in fume hoods with HEPA filters to prevent inhalation of dust (S22 compliance) .

- Storage : Store in amber glass vials at -20°C under desiccant to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact-exchange functionals predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Apply hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms (20-25%) to improve accuracy in HOMO-LUMO gap calculations .

- Basis Sets : Use 6-311+G(d,p) for geometry optimization and vibrational frequency analysis.

- Validation : Compare computed IR spectra with experimental data (KBr pellet method) to validate electron-density distributions .

Q. How should researchers address contradictions in pharmacological data (e.g., IC₅₀ variability) for this compound across studies?

Methodological Answer:

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability. Report effect sizes and confidence intervals per NIH guidelines .

- Experimental Controls : Include positive controls (e.g., cisplatin for cytotoxicity assays) and standardize cell lines (e.g., HepG2 vs. HEK293) to contextualize results .

- Meta-Analysis : Use PRISMA frameworks to aggregate data from ≥5 independent studies, adjusting for publication bias via funnel plots .

Q. What crystallographic strategies improve resolution when determining the structure of this compound derivatives?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³).

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and restraints for disordered imidamide groups .

- Validation : Check Rint (<0.05) and CCDC deposition (e.g., CIF files) for reproducibility .

Q. How can ecological risk assessments be conducted for this compound despite limited ecotoxicity data?

Methodological Answer:

- Read-Across Models : Use QSAR tools (e.g., EPI Suite) to estimate logP (2.1–2.5) and biodegradability from quinoline analogs .

- Tiered Testing : Start with Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition assays (OECD 201) .

- Data Gaps : Flag "no data available" in SDS Section 12 and prioritize in vitro bioaccumulation assays (e.g., OECD 305) .

Q. What methodologies ensure reproducibility in enzyme inhibition assays involving this compound?

Methodological Answer:

- Protocol Standardization : Pre-incubate enzymes (e.g., carbonic anhydrase) for 10 min at 25°C before adding substrates .

- Blinding : Use double-blind setups for IC₅₀ determinations to minimize observer bias .

- Data Transparency : Share raw kinetic data (e.g., ΔA/min) via repositories like Zenodo, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.